(E)-12-Hydroxydodec-3-enoic acid
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Overview
Description
(E)-12-Hydroxydodec-3-enoic acid is an organic compound with a hydroxyl group and a double bond in its structure It is a member of the hydroxy fatty acids family, which are known for their diverse biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-12-Hydroxydodec-3-enoic acid typically involves the use of starting materials such as dodecenoic acid derivatives. One common method is the hydroxylation of dodecenoic acid using specific catalysts and reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of biocatalysts, such as enzymes, is also explored to achieve greener and more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
(E)-12-Hydroxydodec-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 12-oxododec-3-enoic acid or 12-carboxydodec-3-enoic acid.
Reduction: Formation of 12-hydroxydodecanoic acid.
Substitution: Formation of various substituted dodecenoic acid derivatives.
Scientific Research Applications
(E)-12-Hydroxydodec-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (E)-12-Hydroxydodec-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in its structure also allows for interactions with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
12-Hydroxydodecanoic acid: Lacks the double bond present in (E)-12-Hydroxydodec-3-enoic acid.
12-Oxododec-3-enoic acid: Contains a ketone group instead of a hydroxyl group.
12-Carboxydodec-3-enoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1376306-62-5 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(E)-12-hydroxydodec-3-enoic acid |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h6,8,13H,1-5,7,9-11H2,(H,14,15)/b8-6+ |
InChI Key |
RRJILZUCEDMMNU-SOFGYWHQSA-N |
Isomeric SMILES |
C(CCCCO)CCC/C=C/CC(=O)O |
Canonical SMILES |
C(CCCCO)CCCC=CCC(=O)O |
Origin of Product |
United States |
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